(2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine
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Overview
Description
(2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine is a chiral oxazolidine derivative that features an anthracene moiety and two benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved by reacting an amino alcohol with an aldehyde or ketone under acidic conditions to form the oxazolidine ring.
Introduction of the Anthracene Moiety: The anthracene group can be introduced via a Friedel-Crafts alkylation reaction, where anthracene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The oxazolidine ring can be reduced to form the corresponding amino alcohol.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidine derivatives.
Scientific Research Applications
(2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine has several applications in scientific research:
Asymmetric Synthesis: It can be used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Chiral Recognition: The compound can be employed in chiral recognition studies to differentiate between enantiomers of other compounds.
Fluorescent Probes: Due to the presence of the anthracene moiety, it can be used as a fluorescent probe in various biological and chemical assays.
Mechanism of Action
The mechanism by which (2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine exerts its effects is primarily through its chiral and fluorescent properties. The anthracene moiety allows for fluorescence, which can be used in detection and imaging applications. The chiral oxazolidine ring enables the compound to interact selectively with other chiral molecules, making it useful in asymmetric synthesis and chiral recognition.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-2-(9-Anthryl)-3,4-dimethyloxazolidine: Similar structure but with methyl groups instead of benzyl groups.
(2S,4S)-2-(9-Anthryl)-3,4-diphenyloxazolidine: Similar structure but with phenyl groups instead of benzyl groups.
Uniqueness
(2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine is unique due to the combination of the anthracene moiety and benzyl groups, which provide both fluorescent properties and steric bulk. This makes it particularly useful in applications requiring both fluorescence and chiral recognition.
Properties
CAS No. |
917599-27-0 |
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Molecular Formula |
C31H27NO |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
(2S,4S)-2-anthracen-9-yl-3,4-dibenzyl-1,3-oxazolidine |
InChI |
InChI=1S/C31H27NO/c1-3-11-23(12-4-1)19-27-22-33-31(32(27)21-24-13-5-2-6-14-24)30-28-17-9-7-15-25(28)20-26-16-8-10-18-29(26)30/h1-18,20,27,31H,19,21-22H2/t27-,31-/m0/s1 |
InChI Key |
FQLRWIWWHIFQIV-DHIFEGFHSA-N |
Isomeric SMILES |
C1[C@@H](N([C@@H](O1)C2=C3C=CC=CC3=CC4=CC=CC=C42)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Canonical SMILES |
C1C(N(C(O1)C2=C3C=CC=CC3=CC4=CC=CC=C42)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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